5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione

Lipophilicity Permeability ADME

5-Benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione (CAS 1428147‑22‑1) is a densely functionalised [5,5]-fused heterocycle belonging to the pyrrolo[3,4‑c]pyrazole‑4,6‑dione class. Its structure combines a benzyl group at position 5 with a trifluoromethyl substituent at position 3, furnishing a compact (MW 297.23 g mol⁻¹, cLogP 2.1) scaffold that is of interest to medicinal chemistry programs targeting kinases, GSK‑3, and HIV‑1.

Molecular Formula C13H10F3N3O2
Molecular Weight 297.23 g/mol
CAS No. 1428147-22-1
Cat. No. B1413443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione
CAS1428147-22-1
Molecular FormulaC13H10F3N3O2
Molecular Weight297.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3C(C2=O)NN=C3C(F)(F)F
InChIInChI=1S/C13H10F3N3O2/c14-13(15,16)10-8-9(17-18-10)12(21)19(11(8)20)6-7-4-2-1-3-5-7/h1-5,8-9,17H,6H2
InChIKeyFYHJTAMJTKXYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-3-(trifluoromethyl)-pyrrolo[3,4-c]pyrazole-4,6-dione (CAS 1428147‑22‑1): Scaffold Identity & Procurement Baseline


5-Benzyl-3-(trifluoromethyl)-1H,3aH,6aH-pyrrolo[3,4-c]pyrazole-4,6-dione (CAS 1428147‑22‑1) is a densely functionalised [5,5]-fused heterocycle belonging to the pyrrolo[3,4‑c]pyrazole‑4,6‑dione class. Its structure combines a benzyl group at position 5 with a trifluoromethyl substituent at position 3, furnishing a compact (MW 297.23 g mol⁻¹, cLogP 2.1) scaffold that is of interest to medicinal chemistry programs targeting kinases, GSK‑3, and HIV‑1 [1][2]. The compound is commercially available but discontinuations have been reported, making batch verification critical for procurement .

Why In‑Class Pyrrolo[3,4‑c]pyrazole‑4,6‑diones Cannot Be Interchanged with 5‑Benzyl‑3‑(trifluoromethyl)‑pyrrolo[3,4‑c]pyrazole‑4,6‑dione


Generic substitution within the pyrrolo[3,4‑c]pyrazole‑4,6‑dione family is unreliable because the 3‑trifluoromethyl group dramatically alters both lipophilicity and metabolic stability relative to non‑fluorinated or methyl‑substituted analogs, while the 5‑benzyl group dictates steric and electronic interactions with kinase hinge regions [1][2]. Replacing the CF₃ with CH₃ reduces cLogP by ≈1.0–1.5 log units and eliminates the strong electron‑withdrawing effect, which compromises target residency time and selectivity profiles observed in published GSK‑3 and HIV‑1 SAR series [2][3].

Quantitative Differentiation Evidence for 5‑Benzyl‑3‑(trifluoromethyl)‑pyrrolo[3,4‑c]pyrazole‑4,6‑dione vs. Closest Analogs


Lipophilicity Advantage: 3‑Trifluoromethyl vs. 3‑Methyl / Unsubstituted

The 3‑trifluoromethyl substituent provides a quantitative cLogP boost of ≥1 log unit over the 3‑methyl or unsubstituted analog, directly translating to higher passive membrane permeability. The target compound has a computed XLogP3 of 2.1 [1], whereas structurally analogous 3‑methyl‑substituted pyrrolo[3,4‑c]pyrazole‑4,6‑diones typically exhibit cLogP values in the 0.8‑1.2 range [2].

Lipophilicity Permeability ADME

Metabolic Stability: Trifluoromethyl Block Protects Against Oxidative Metabolism

The electron‑withdrawing trifluoromethyl group shields the pyrazole ring from oxidative metabolism. While direct microsomal stability data for this specific compound are not publicly available, class‑level SAR for trifluoromethyl‑substituted pyrazoles consistently demonstrates a 2‑ to 3‑fold increase in metabolic half‑life over methyl‑substituted analogs when incubated with human liver microsomes [1]. In the broader pyrrolo[3,4‑c]pyrazole‑4,6‑dione series, in silico ADMET profiling indicates 100% intestinal absorption and absence of acute toxicity, supporting the scaffold's drug‑likeness [2].

Metabolic stability CYP450 Half‑life

Kinase Engagement: Consistent Binding Affinity vs. Variable Non‑Fluorinated Analogs

Molecular docking studies of pyrrolo[3,4‑c]pyrazole‑4,6‑dione derivatives against the GSK‑3β target (PDB 4N9S) report binding affinities of −7.45 kcal mol⁻¹ for optimized analogs, with key π‑cation and hydrogen‑bond interactions involving the dione moiety [1]. The 3‑trifluoromethyl group enhances binding through a strong inductive effect that polarizes the adjacent pyrazole ring, increasing electrostatic complementarity with the kinase hinge region compared to non‑fluorinated analogs [2].

Kinase inhibition GSK‑3 Docking

Synthetic Accessibility and Regioselective Trifluoromethyl Introduction

The patented [3+2] cycloaddition methodology using trifluoroacetohydrazonoyl bromides and maleimides enables regioselective installation of the 3‑trifluoromethyl group in good to excellent yields (60–92% reported for analogous 3‑CF₃‑dihydropyrrolo[3,4‑c]pyrazole‑4,6‑diones) . This contrasts with non‑fluorinated analogs, which often require multi‑step protection/deprotection sequences that reduce overall yield.

Synthesis Cycloaddition Trifluoromethylation

Preferred Application Scenarios for 5‑Benzyl‑3‑(trifluoromethyl)‑pyrrolo[3,4‑c]pyrazole‑4,6‑dione Procurement and Use


GSK‑3β Kinase Inhibitor Screening Libraries

The compound's enhanced docking affinity (ΔG up to −7.45 kcal mol⁻¹ reported for optimized series members) and the metabolic shielding provided by the CF₃ group make it a strong candidate for inclusion in GSK‑3β‑targeted screening decks. Researchers should prioritize this scaffold over non‑fluorinated pyrrolo[3,4‑c]pyrazole‑4,6‑diones to improve hit rates in neurodegenerative disease and cancer phenotypic screens [1].

ADMET‑Optimized Lead Development Programs

In silico ADMET profiling of the pyrrolo[3,4‑c]pyrazole‑4,6‑dione class predicts 100% intestinal absorption, favorable distribution, and absence of acute toxicity [1]. The 3‑trifluoromethyl and 5‑benzyl substituents together contribute to a balanced lipophilicity (cLogP 2.1) that maintains solubility while enabling blood‑brain barrier penetration, supporting CNS‑targeted lead optimization.

Efficient Late‑Stage Functionalisation via C‑6 Cross‑Coupling

The synthetic method reported by Feng et al. (Tetrahedron 2023) demonstrates that 3‑trifluoromethylated pyrrolo[3,4‑c]pyrazole‑4,6‑diones can be smoothly oxidized and subsequently functionalised at C‑6 via Pd‑catalyzed Suzuki–Miyaura or Buchwald–Hartwig reactions . This enables rapid library synthesis for SAR exploration, making the compound a versatile intermediate for medicinal chemistry groups.

Comparative Physicochemical Profiling for Candidate Selection

With a defined XLogP3 of 2.1, a single hydrogen‑bond donor, and seven hydrogen‑bond acceptors [2], this compound can serve as a reference point for evaluating how trifluoromethyl incorporation alters the physicochemical profile of pyrrolo[3,4‑c]pyrazole‑4,6‑dione libraries. Procurement teams should request certificate‑of‑analysis data (purity ≥98% recommended) to ensure reproducible profiling .

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